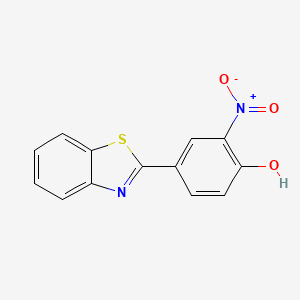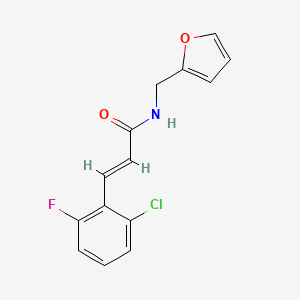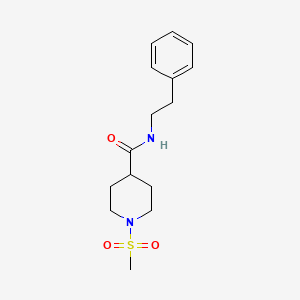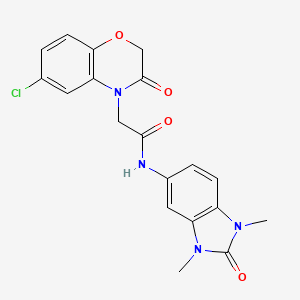
N-(2,5-dichlorophenyl)-3-(5-methyl-2-furyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)-3-(5-methyl-2-furyl)propanamide, commonly known as DCFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DCFP belongs to the class of amides and has been studied for its use in treating various diseases, including cancer and inflammation.
Wirkmechanismus
The mechanism of action of DCFP is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins involved in cancer growth and inflammation. In cancer cells, DCFP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in cancer growth and progression. Inflammation is also regulated by various cytokines, and DCFP has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
Studies have shown that DCFP has various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. In cancer cells, DCFP has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. Inflammation is also regulated by various cytokines, and DCFP has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative diseases, DCFP has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DCFP for lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, DCFP has been extensively studied, and its mechanism of action is well-understood, making it an ideal compound for further research. However, one of the limitations of DCFP is its low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for DCFP research. One area of research is the development of DCFP analogs with improved solubility and potency. Another area of research is the study of DCFP in combination with other drugs for improved therapeutic efficacy. Additionally, the potential use of DCFP in treating other diseases such as diabetes and cardiovascular disease is an area of interest for future research. Finally, the use of DCFP in preclinical and clinical trials for cancer and inflammation treatment is an exciting area of research with significant potential for therapeutic development.
Synthesemethoden
The synthesis of DCFP involves the reaction of 2,5-dichlorophenyl isocyanate with 5-methyl-2-furan carboxylic acid in the presence of a base such as triethylamine. The reaction yields DCFP as a white crystalline solid, which can be purified using recrystallization techniques. The purity of the compound can be determined using spectroscopic methods such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
DCFP has been extensively studied for its potential use in treating cancer, inflammation, and other diseases. In cancer research, DCFP has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its anti-inflammatory properties, with research indicating that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, DCFP has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2,5-dichlorophenyl)-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2/c1-9-2-4-11(19-9)5-7-14(18)17-13-8-10(15)3-6-12(13)16/h2-4,6,8H,5,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAQHXQAWFUOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640850 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,5-dichlorophenyl)-3-(5-methylfuran-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-hydroxy-N'-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5695074.png)
![ethyl 4-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5695089.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B5695105.png)

![4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5695114.png)



![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline](/img/structure/B5695151.png)
![N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B5695155.png)